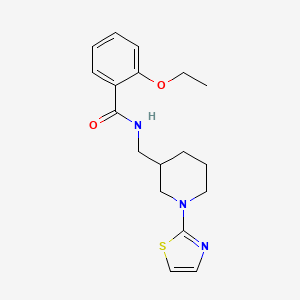

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-2-23-16-8-4-3-7-15(16)17(22)20-12-14-6-5-10-21(13-14)18-19-9-11-24-18/h3-4,7-9,11,14H,2,5-6,10,12-13H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLXGQLHFQUYOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2CCCN(C2)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazolyl-piperidine intermediate, which is then coupled with an ethoxy-benzamide derivative. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens (for halogenation) or organometallic reagents (for coupling reactions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory or antimicrobial activities.

Industry: Could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets, altering their activity and leading to a biological effect. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethoxy Position and Lipophilicity

- The 2-ethoxy group in the target compound may confer greater steric hindrance and altered electronic effects compared to 3-ethoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide . Positional isomerism here could influence binding to hydrophobic pockets in biological targets, as meta-substituted ethoxy groups are less sterically constrained than ortho-substituted ones.

Piperidine vs. Morpholine/Piperazine Linkers

- Piperidine’s basic nitrogen may improve solubility in physiological environments, whereas morpholine’s oxygen atom could reduce basicity and alter hydrogen-bonding capacity.

Thiazole Substitution Patterns

- The thiazol-2-yl group in the target compound contrasts with the benzothiazol-2-yl in 3ar . The absence of a fused benzene ring in the target may reduce molecular weight and improve metabolic stability. Additionally, the thiazole’s position on the piperidine (vs. direct linkage in 3ar) introduces conformational flexibility, which could affect target engagement kinetics.

Biological Activity

2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, with the CAS number 1788845-92-0, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide is , with a molecular weight of 345.5 g/mol. The compound features a benzamide core with ethoxy and thiazolyl-piperidinyl substituents, which are key to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1788845-92-0 |

| Molecular Formula | C18H23N3O2S |

| Molecular Weight | 345.5 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method begins with the preparation of the thiazolyl-piperidine intermediate, which is then coupled with an ethoxy-benzamide derivative. Reaction conditions often utilize solvents like dichloromethane or ethanol and catalysts such as palladium on carbon to facilitate the coupling reactions .

Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit significant antitumor properties. In a study evaluating various thiazole derivatives, several compounds demonstrated higher inhibitory activity against cancer cell lines compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). Specifically, derivatives similar to 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide showed promising cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines .

IC50 Values:

| Compound | Cell Line | IC50 (μg/mL) |

|---|---|---|

| T1 | MCF-7 | 2.21 |

| T26 | BGC-823 | 1.67 |

| T38 | HepG2 | 1.11 |

Flow cytometry analysis revealed that certain derivatives could induce apoptosis in HepG2 cells through S phase cell-cycle arrest . This suggests that the mechanism of action may involve the modulation of cell cycle progression and apoptosis pathways.

The proposed mechanism for the biological activity of 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors related to tumor growth and survival. By binding to these targets, the compound alters their activity, leading to inhibited cell proliferation and induced apoptosis .

Case Studies

A notable study synthesized a series of thiazole derivatives, including compounds structurally similar to 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide. These compounds were evaluated for their antiproliferative effects on various cancer cell lines, demonstrating significant efficacy in inhibiting tumor growth . The results highlighted the potential for developing new anticancer agents based on this structural framework.

Q & A

Basic: What are the recommended synthetic routes for 2-ethoxy-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Prepare the thiazole-piperidine intermediate by reacting 2-aminothiazole with a suitably functionalized piperidine derivative (e.g., via nucleophilic substitution or reductive amination).

- Step 2: Introduce the benzamide moiety by coupling the intermediate with 2-ethoxybenzoyl chloride in anhydrous pyridine or DMF under nitrogen.

- Optimization Tips:

Basic: How should researchers approach structural characterization of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- Crystallography: Grow single crystals via slow evaporation (methanol/water). Use X-ray diffraction to resolve the piperidine ring conformation and hydrogen-bonding patterns (e.g., N–H⋯N interactions between amide and thiazole) .

Advanced: How can conflicting biological activity data between in vitro and in vivo models be resolved for this compound?

Methodological Answer:

- Step 1: Validate assay conditions: Ensure in vitro assays (e.g., glucose uptake in hepatocytes ) use physiologically relevant glucose concentrations (e.g., 10 mM) and control for serum interference.

- Step 2: Address pharmacokinetic discrepancies:

- Measure plasma stability (e.g., liver microsome assays) to identify metabolic liabilities.

- Adjust dosing regimens in vivo to account for rapid clearance.

- Step 3: Use orthogonal assays (e.g., gene expression profiling or target engagement studies) to confirm mechanism of action across models .

Advanced: What strategies are effective in structure-activity relationship (SAR) studies for optimizing the thiazole-piperidine-benzamide scaffold?

Methodological Answer:

- Core Modifications:

- Biological Testing:

Basic: What in vitro biological screening protocols are appropriate for initial evaluation of this compound’s therapeutic potential?

Methodological Answer:

- Glucose Uptake Assay:

- Cytotoxicity Screening:

- Use MTT assays in HEK-293 or HepG2 cells (48–72 hr exposure) to rule out off-target effects.

Advanced: What computational methods are recommended for predicting binding modes and target interactions of this benzamide derivative?

Methodological Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., GROMACS) to assess stability of hydrogen bonds between the amide group and conserved residues (e.g., Asp/Lys in kinase targets).

- Free Energy Perturbation (FEP): Calculate relative binding affinities for analogs with minor structural changes (e.g., ethoxy vs. methoxy).

- Validate Predictions: Cross-reference docking results (e.g., Glide SP/XP scores) with experimental IC₅₀ values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.